molecular formula C7H18Cl2N2O B034473 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride CAS No. 110484-18-9

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride

Cat. No.: B034473
CAS No.: 110484-18-9
M. Wt: 217.13 g/mol
InChI Key: PTVCQOBFIIVVNE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O and a molecular weight of 217.14 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both amino and hydroxyl functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety and hazards associated with “1-(2-Aminoethyl)piperidin-4-ol dihydrochloride” are not explicitly mentioned in the available resources. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride typically involves the reaction of piperidine derivatives with ethylene oxide or ethyleneimine under controlled conditions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoethyl)piperidin-4-ol dihydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The amino and hydroxyl groups play a crucial role in binding to the active sites of enzymes or receptors, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine: Lacks the hydroxyl group present in 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride.

    4-(2-Aminoethyl)morpholine: Contains a morpholine ring instead of a piperidine ring.

    N-(2-Aminoethyl)piperazine: Contains a piperazine ring instead of a piperidine ring

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and interactions with biological targets. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2-aminoethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h7,10H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVCQOBFIIVVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555904
Record name 1-(2-Aminoethyl)piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110484-18-9
Record name 1-(2-Aminoethyl)piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethyl)piperidin-4-ol dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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